"1,4-Bis(butyryloxy)-2-butene" CAS number 1572-84-5
"1,4-Bis(butyryloxy)-2-butene" CAS number 1572-84-5
An In-depth Technical Guide to 1,4-Bis(butyryloxy)-2-butene (CAS 1572-84-5)
Introduction
1,4-Bis(butyryloxy)-2-butene, registered under CAS number 1572-84-5, is a diester functionalized alkene. Also known by its synonym, 2-Butene-1,4-diol Dibutyrate, this molecule serves as a valuable bifunctional building block in organic synthesis and polymer chemistry.[1][2][3] Its structure, featuring a central carbon-carbon double bond flanked by two ester groups, provides a unique combination of reactivity. The alkene moiety is susceptible to addition reactions, while the ester linkages can undergo hydrolysis or transesterification. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and handling, tailored for researchers and professionals in chemical and drug development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 1,4-Bis(butyryloxy)-2-butene define its handling, storage, and application parameters. Commercially, it is typically available as a colorless to light yellow liquid with a purity often exceeding 95%.[1][2] Due to its potential sensitivity to air, storage under an inert atmosphere in a cool, dark place is recommended.[3]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1572-84-5 | [4] |
| Molecular Formula | C₁₂H₂₀O₄ | [4] |
| Molecular Weight | 228.29 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 302.5 ± 30.0 °C at 760 mmHg; 155°C at 15 mmHg | [4][5] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 141.8 ± 23.0 °C | [4] |
| Storage | Room temperature, recommended <15°C, under inert gas | [3] |
Predicted Spectroscopic Data
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for the reliable prediction of its spectroscopic signatures based on well-established principles and data from analogous compounds like cis-1,4-diacetoxy-2-butene.[6][7]
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | ~5.7 ppm (m, 2H): Vinylic protons (-CH=CH-). ~4.6 ppm (d, 4H): Methylene protons adjacent to the ester oxygen (-O-CH₂-). ~2.3 ppm (t, 4H): Methylene protons alpha to the carbonyl group (-CO-CH₂-). ~1.6 ppm (sextet, 4H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-CH₃). ~0.9 ppm (t, 6H): Terminal methyl protons (-CH₃). |
| ¹³C NMR | ~173 ppm: Carbonyl carbon (C=O). ~128 ppm: Vinylic carbon (-CH=CH-). ~60 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-). ~36 ppm: Methylene carbon alpha to the carbonyl group (-CO-CH₂-). ~18 ppm: Methylene carbon beta to the carbonyl group (-CH₂-CH₂-CH₃). ~13 ppm: Terminal methyl carbon (-CH₃). |
| Infrared (IR) | ~2960-2850 cm⁻¹: C-H stretching (alkane). ~1735 cm⁻¹: C=O stretching (ester). ~1650 cm⁻¹: C=C stretching (alkene, weak). ~1240-1160 cm⁻¹: C-O stretching (ester). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 228. Key Fragments: Loss of butyryloxy group (m/z = 141), loss of butyric acid (m/z = 140), McLafferty rearrangement fragments. |
Synthesis and Reaction Chemistry
General Synthesis Pathway
The synthesis of 1,4-Bis(butyryloxy)-2-butene is typically achieved through the esterification of 2-butene-1,4-diol. This reaction can be conducted using butyric acid in the presence of an acid catalyst (Fischer esterification) or, more efficiently, by using a more reactive butyrylating agent such as butanoic anhydride or butyryl chloride with a base.[4] The latter methods often proceed under milder conditions with higher yields.
Illustrative Laboratory Protocol
This protocol describes a robust method for synthesizing 1,4-Bis(butyryloxy)-2-butene using butanoic anhydride.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-butene-1,4-diol (1.0 eq) and a suitable base such as pyridine (2.2 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add butanoic anhydride (2.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.
Core Reactivity
The molecule's reactivity is governed by its two primary functional groups: the central alkene and the terminal esters.
Applications in Research and Development
The bifunctional nature of 1,4-Bis(butyryloxy)-2-butene makes it a versatile intermediate.
-
Polymer Chemistry: It can be used as a cross-linking agent to modify resins, enhancing properties like thermal stability and mechanical strength.[5]
-
Coatings and Inks: It functions as a reactive diluent in radiation-curable coatings and inks, where it participates in polymerization to become part of the final film, improving adhesion and cure speed.[5]
-
Organic Synthesis: Its structure is a useful scaffold for creating more complex molecules. The ester groups can be hydrolyzed to reveal the diol, which can then be further functionalized, while the double bond allows for various additions and modifications. This makes it valuable in the synthesis of specialized monomers and additives for materials like adhesives.[5]
Safety, Handling, and Toxicological Considerations
Safe Handling and Storage
As with many organic esters, 1,4-Bis(butyryloxy)-2-butene should be handled with appropriate care. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8][9] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]
-
Fire Safety: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires. Water spray may be used to cool containers.[8]
-
Spill Management: In case of a spill, remove all ignition sources, ventilate the area, and absorb the spill with an inert material.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere to prevent degradation.[3][10]
Toxicological Profile and Considerations
No specific, in-depth toxicological studies on 1,4-Bis(butyryloxy)-2-butene are readily available in the search results. However, a toxicological assessment must consider its potential hydrolysis products: 2-butene-1,4-diol and butyric acid .
-
2-Butene-1,4-diol: This precursor is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[11] Animal studies have indicated potential for convulsions.[11]
-
Analogue Toxicity (1,4-Butanediol): While structurally different due to the double bond, it is crucial to note that 1,4-butanediol is a well-documented industrial chemical that is metabolized in vivo to gamma-hydroxybutyrate (GHB), a central nervous system depressant with potential for abuse and severe adverse effects, including respiratory depression and death.[12][13][14] Any chemical that can potentially be metabolized to a butanediol derivative warrants careful toxicological evaluation. The unsaturated nature of the butene backbone in the title compound may lead to different metabolic pathways, such as the formation of cis-2-butene-1,4-dial, a reactive and potentially genotoxic metabolite associated with furan toxicity.[15][16]
Given these considerations, exposure should be minimized, and the compound should be treated as potentially hazardous until comprehensive toxicological data becomes available.
Conclusion
1,4-Bis(butyryloxy)-2-butene is a functionally rich molecule with significant potential as a chemical intermediate in polymer science and organic synthesis. Its defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a valuable tool for researchers. However, the lack of specific toxicological data, coupled with the known hazards of its precursors and structural analogues, mandates rigorous adherence to safety protocols during its handling and application. Further research into its biological activity and metabolic fate would be beneficial for expanding its use in fields such as drug development.
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